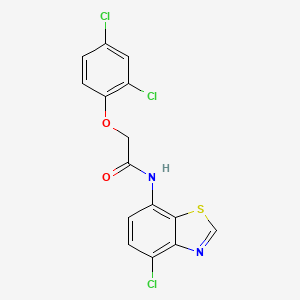

N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide

Description

N-(4-Chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound featuring a benzothiazole core substituted with a chlorine atom at position 4 and an acetamide linker at position 5. The acetamide group is further substituted with a 2,4-dichlorophenoxy moiety. This structural architecture combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and herbicidal properties . The dichlorophenoxy group is commonly associated with auxin-like activity in plant growth regulation and enzyme inhibition (e.g., COX-2) .

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2O2S/c16-8-1-4-12(10(18)5-8)22-6-13(21)20-11-3-2-9(17)14-15(11)23-7-19-14/h1-5,7H,6H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZJXRLOHROHTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps. One common approach is the reaction of 4-chloro-1,3-benzothiazol-7-amine with 2,4-dichlorophenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and in a suitable solvent like dichloromethane or dimethylformamide.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors are used, and the reaction conditions are carefully monitored to ensure consistency and quality. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are common, often using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as amines or alcohols.

Substitution: Generation of various substituted benzothiazoles or dichlorophenoxy derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has shown potential in medicinal chemistry, being investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Cores

- N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate (): This compound shares the 4-chlorobenzothiazole core but differs in the acetamide substitution (3-methylphenyl vs. 2,4-dichlorophenoxy). It exhibits antibacterial and anticancer activities, with crystal packing stabilized by hydrogen bonding and π–π interactions. Synthesis: Carbodiimide-mediated coupling of (3-methylphenyl)acetic acid with 4-chloro-1,3-benzothiazol-2-amine (91% yield) . Key Data: Melting point: 397–398 K; Rf = 0.67 (MeCN).

- N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (): The ethoxy group at position 6 on the benzothiazole and the 4-chlorophenyl acetamide substituent distinguish this compound. While biological data are unspecified, the ethoxy group may enhance solubility compared to the target compound’s dichlorophenoxy group.

Dichlorophenoxy-Containing Analogues

- 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533, ): A synthetic auxin agonist with herbicidal activity. The pyridinyl group replaces benzothiazole, altering target specificity.

- 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (Compound 3, –6): This derivative features a trichloroethyl-hydroxy group on the acetamide nitrogen. Molecular docking studies show superior COX-2 inhibition compared to 2,4-D, highlighting the role of nitrogen substituents in enzyme binding . Synthesis: Condensation of chloral hydrate with 2,4-dichlorophenoxyacetic acid amide (90% yield) . Key Data: Melting point: 123–125°C; Rf = 0.67 (MeCN).

Other Acetamide Derivatives

- 2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide (): Contains a chlorobenzyl group and methoxyphenyl substituents. Synthesis: Multicomponent reaction with 4-phenylaldehyde, allylamine, acetic acid, and 4-chlorophenyl isocyanate (80% yield). Key Data: Melting point: 124.9–125.4°C; HRMS m/z: 386.1397 .

Comparative Analysis Table

Research Findings and Implications

- Structural-Activity Relationships: The 2,4-dichlorophenoxy group enhances enzyme inhibition (e.g., COX-2) and herbicidal activity . Benzothiazole derivatives exhibit broader antimicrobial profiles due to π–π stacking and hydrogen bonding .

- Synthetic Efficiency : Carbodiimide-mediated couplings and multicomponent reactions achieve high yields (80–91%) .

- Physicochemical Properties : Substituents like trichloroethyl () or ethoxy () modulate solubility and bioavailability.

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its synthesis, biological mechanisms, and various studies that highlight its activity against different biological targets.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzothiazole moiety linked to a dichlorophenoxyacetamide group. The synthesis typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloro-1,3-benzothiazol-7-amine in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction conditions must be carefully controlled to optimize yield and purity.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 2,4-Dichlorobenzoyl chloride + 4-Chloro-1,3-benzothiazol-7-amine | Triethylamine, dichloromethane |

| 2 | Stirring | Room temperature for several hours |

| 3 | Purification | Recrystallization or chromatography |

Anticancer Properties

Research indicates that compounds containing benzothiazole and related structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzothiazole can inhibit the proliferation of cancer cell lines with IC50 values ranging from 1.61 to 1.98 µg/mL . The mechanism often involves interaction with key proteins involved in cell cycle regulation and apoptosis.

Antibacterial Effects

This compound has also been evaluated for its antibacterial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to disrupt bacterial cell wall synthesis and function .

The mechanism of action for this compound primarily involves its interaction with specific enzymes and proteins within biological systems. The benzothiazole moiety is believed to play a crucial role in binding to target proteins, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial or anticancer effects.

Case Studies

Several studies have highlighted the biological efficacy of benzothiazole derivatives:

- Anticancer Activity : A study demonstrated that a related benzothiazole derivative exhibited potent cytotoxicity against A-431 cancer cells with an IC50 significantly lower than that of standard chemotherapeutics like doxorubicin .

- Antibacterial Activity : Another investigation found that certain substituted phenylthiazol-2-amines showed comparable antibacterial activity to norfloxacin against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Benzamide Derivative A | Benzamide | Anticancer |

| Benzothiazole Derivative B | Benzothiazole | Antibacterial |

| N-substituted Acetamide C | Acetamide | Antifungal |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-chloro-1,3-benzothiazol-7-yl)-2-(2,4-dichlorophenoxy)acetamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzothiazole amines and phenoxyacetic acid derivatives. For example, describes refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under acidic conditions. Characterization involves:

-

Melting Point (MP) : Used to assess purity (e.g., MP ranges from 91–119°C in related analogs) .

-

TLC (Rf values) : Monitors reaction progress (e.g., Rf = 0.44–0.72 in hexane:EtOAc systems) .

-

NMR/HRMS : Confirms structural integrity (e.g., δ 7.36–6.63 ppm for aromatic protons; m/z 354.0 [M+H]+) .

Table 1 : Key Intermediates and Characterization Data

Intermediate Reaction Yield MP (°C) Rf Value Key NMR Peaks Compound 27i 52% 109–110 0.44 δ 7.36 (d, 1H) Compound 6a 53% 117–119 0.58 δ 4.55 (s, 2H) Compound 27m 76% 112–116 0.70 δ 2.10–1.93 (m, 2H) Source:

Q. What spectroscopic techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- 1H-NMR : Identifies aromatic protons (δ 6.6–7.4 ppm) and acetamide side chains (δ 4.4–4.6 ppm for –CH2– groups) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 354.0 [M+H]+ for analogs) .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., head-to-tail hydrogen bonding in related acetamides) .

Advanced Research Questions

Q. How can researchers optimize low synthetic yields in analogs of this compound?

- Methodological Answer : Low yields (e.g., 15–32% in ) may arise from steric hindrance or poor solubility. Strategies include:

-

Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactant solubility.

-

Catalyst Screening : Additives like DMAP or HOBt improve coupling efficiency in amide bond formation .

-

Temperature Control : Gradual heating (e.g., 60°C for 12 hrs) minimizes side reactions .

Table 2 : Yield Optimization Case Studies

Compound Initial Yield Optimized Yield Key Modification 6d 15% 32% Extended reflux time (8 hrs) 27l 31% 50% Catalytic acetic acid (10 mol%) Source:

Q. How do structural modifications (e.g., fluorination or cyclopropane substitution) influence bioactivity?

- Methodological Answer : and 18 highlight SAR trends:

- Fluorinated Benzyl Groups : Enhance lipophilicity and membrane permeability (e.g., compound 27i with 4-fluorophenyl shows improved antifungal activity).

- Cyclopropane Moieties : Increase metabolic stability but may reduce solubility (e.g., 27k with cyclobutyl group has lower aqueous solubility).

- Hydroxyethyl Substitutions : Introduce hydrogen-bonding sites for target binding (e.g., 27l’s –OH group enhances antioxidant activity) .

Q. How can conflicting bioactivity data across studies be resolved?

- Dose-Response Analysis : Establish EC50/IC50 curves to differentiate therapeutic vs. toxic ranges.

- Target Specificity Assays : Use CRISPR-edited cell lines to isolate mechanisms (e.g., ROS scavenging vs. kinase inhibition).

- Structural Reanalysis : Verify stereochemistry via chiral HPLC or X-ray (e.g., enantiomer-specific activity in auxin analogs) .

Q. What computational methods support the prediction of this compound’s environmental impact?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.